

# An In-depth Technical Guide to 5-(BenzylOxy)-2-(hydroxymethyl)pyridin-4-ol

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## Compound of Interest

Compound Name:	5-(BenzylOxy)-2-(hydroxymethyl)pyridin-4-ol
Cat. No.:	B181519

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of **5-(BenzylOxy)-2-(hydroxymethyl)pyridin-4-ol**, a pyridinone derivative of interest in medicinal chemistry. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

## Molecular Structure and Properties

**5-(BenzylOxy)-2-(hydroxymethyl)pyridin-4-ol**, with the IUPAC name 2-(hydroxymethyl)-5-(phenylmethoxy)-1H-pyridin-4-one, is a heterocyclic organic compound. Its molecular structure consists of a central pyridin-4-one ring substituted with a benzylOxy group at the 5-position and a hydroxymethyl group at the 2-position. The presence of these functional groups imparts specific chemical properties and potential for biological activity.

Below is a visualization of the molecular structure of **5-(BenzylOxy)-2-(hydroxymethyl)pyridin-4-ol** generated using the DOT language.

Caption: 2D representation of **5-(BenzylOxy)-2-(hydroxymethyl)pyridin-4-ol**.

A summary of the key physicochemical properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C13H13NO3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	231.25 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2-(hydroxymethyl)-5-(phenylmethoxy)-1H-pyridin-4-one	<a href="#">[2]</a>
CAS Number	165948-37-8, 59281-14-0	<a href="#">[1]</a> <a href="#">[2]</a>
SMILES	<chem>OCc1cc(=O)c(OCc2cccc2)cn1</chem>	<a href="#">[2]</a>
Predicted Boiling Point	463.4 ± 45.0 °C	
Predicted Density	1.27 ± 0.1 g/cm³	

## Synthesis of 5-(Benzylxy)-2-(hydroxymethyl)pyridin-4-ol

A detailed experimental protocol for the synthesis of **5-(benzylxy)-2-(hydroxymethyl)pyridin-4-ol** is outlined below. This procedure is based on the reaction of 5-(benzylxy)-2-(hydroxymethyl)-4H-pyran-4-one with an ammonia solution.

## Experimental Protocol: Synthesis from 5-(Benzylxy)-2-(hydroxymethyl)-4H-pyran-4-one

Materials:

- 5-(Benzylxy)-2-(hydroxymethyl)-4H-pyran-4-one
- Industrial Methylated Spirit (IMS)
- Water
- Ammonium Hydroxide (NH4OH) solution

**Procedure:**

- A suspension of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (53.2 g, 229 mmol) is prepared in a mixture of Industrial Methylated Spirit (75 mL) and water (400 mL).
- To this suspension, ammonium hydroxide solution (400 mL) is slowly added at a temperature of 70 °C.
- The reaction mixture is stirred continuously for 18 hours at 70 °C.
- After the reaction is complete, the solution is cooled to room temperature.
- The cooled solution is then diluted with water (400 mL) and stirred for an additional 30 minutes.
- The resulting solid product is collected by filtration.
- The collected solid is dried under vacuum to yield 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one as a light brown solid.

**Yield:** 42.5 g (80%)

**Analysis:** The product can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), which should show a peak corresponding to the molecular ion ( $M+H$ )<sup>+</sup> at  $m/z$  232.

The following diagram illustrates the workflow for this synthesis.



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**Caption:** Synthetic workflow for **5-(BenzylOxy)-2-(hydroxymethyl)pyridin-4-ol**.

## Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and characterization of **5-(BenzylOxy)-2-(hydroxymethyl)pyridin-4-ol**.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
11.08	br s	1H	NH
7.51-7.28	m	6H	Aromatic-H (benzyloxy group and pyridinone ring)
6.16	br s	1H	OH (hydroxymethyl)
5.56	br s	1H	OH (pyridinone ring)
5.01	s	2H	O-CH <sub>2</sub> -Ph
4.34	s	2H	CH <sub>2</sub> -OH

Solvent: DMSO-d<sub>6</sub>, Frequency: 300 MHz

Note: Specific data for <sup>13</sup>C NMR, Mass Spectrometry, and Infrared Spectroscopy for **5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol** are not readily available in the public domain and would require experimental determination.

## Potential Biological Activities and Future Directions

While specific biological studies on **5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol** are limited, the pyridin-4-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyridin-4-one have demonstrated a wide range of pharmacological activities, including:

- Antimicrobial and Antifungal Activity: The pyridinone ring is a core structure in various antimicrobial and antifungal agents.
- Anti-inflammatory and Analgesic Effects: Some pyridin-4-one derivatives have shown potential as anti-inflammatory and analgesic agents.

- Kinase Inhibition: The pyridin-4-one moiety is a key feature in several kinase inhibitors developed for cancer therapy, where it can interact with the ATP-binding site of kinases.[3]

The structural features of **5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol**, such as the hydrogen bond donor and acceptor capabilities of the hydroxyl and carbonyl groups, and the lipophilic benzyloxy group, suggest that it could be a valuable scaffold for the design of novel therapeutic agents. Further research is warranted to explore the biological activities of this compound and its derivatives, including screening for antimicrobial, anti-inflammatory, and anticancer properties. Elucidation of its mechanism of action and any associated signaling pathways will be crucial for its future development as a potential drug candidate.

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